Superior BChE Inhibition Potency Compared to Galanthamine
Pteryxin demonstrates significantly higher potency as a BChE inhibitor compared to the reference compound galanthamine. The IC50 of pteryxin for BChE is 12.96 µg/mL, which is 1.7-fold lower (more potent) than that of galanthamine (IC50 = 22.16 µg/mL) in the same assay system [1]. This potency is accompanied by high selectivity over acetylcholinesterase (AChE), with only 9.30% inhibition of AChE at 100 µg/mL compared to 91.62% inhibition of BChE [1].
| Evidence Dimension | In vitro BChE inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 12.96 ± 0.70 µg/mL; BChE inhibition at 100 µg/mL: 91.62 ± 1.53%; AChE inhibition at 100 µg/mL: 9.30 ± 1.86% |
| Comparator Or Baseline | Galanthamine (reference BChE inhibitor): IC50 = 22.16 ± 0.91 µg/mL; BChE inhibition at 100 µg/mL: 81.93 ± 2.52% |
| Quantified Difference | Pteryxin IC50 is 1.71-fold lower (more potent) than galanthamine. Pteryxin achieves 9.69 percentage points higher BChE inhibition at 100 µg/mL. |
| Conditions | In vitro enzyme inhibition assay using ELISA microplate reader at 100 µg/mL; IC50 values determined from concentration-response curves. |
Why This Matters
Higher potency and selectivity for BChE over AChE are critical for Alzheimer's disease research models where selective BChE inhibition is hypothesized to confer therapeutic benefits with potentially fewer cholinergic side effects than non-selective inhibitors.
- [1] Orhan, I. E., Senol, F. S., Shekfeh, S., Skalicka-Wozniak, K., & Banoglu, E. (2017). Pteryxin - A promising butyrylcholinesterase-inhibiting coumarin derivative from Mutellina purpurea. Food and Chemical Toxicology, 109(Pt 2), 970–974. View Source
